![molecular formula C12H11NO B016952 2,2-dimethyl-2H-chromene-6-carbonitrile CAS No. 33143-29-2](/img/structure/B16952.png)
2,2-dimethyl-2H-chromene-6-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,2-dimethyl-2H-chromene-6-carbonitrile involves condensation reactions, one-pot multicomponent reactions, and the use of catalysts to achieve specific structural configurations. For instance, a novel method for synthesizing dimethyl 6-aryl-2,2-dimethyl-2H-chromene derivatives through photochemical reactions demonstrates the complexity and versatility of synthesizing chromene-related compounds (Maggiani et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds akin to 2,2-dimethyl-2H-chromene-6-carbonitrile is often elucidated through techniques like X-ray crystallography and computational methods, including Density Functional Theory (DFT). These analyses reveal the geometries, electronic structures, and potential reactivity of these molecules (Sharma et al., 2015).
Chemical Reactions and Properties
2,2-dimethyl-2H-chromene-6-carbonitrile and its derivatives participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, leading to the formation of complex heterocyclic systems. These reactions are crucial for modifying the compound's structure to achieve desired chemical properties (Ibrahim & El-Gohary, 2016).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting points, and photostability, are influenced by their specific structural features. For example, the presence of substituents like methoxycarbonyl groups can affect the stability and photoreactivity of these compounds (Maggiani et al., 2000).
Chemical Properties Analysis
The chemical properties of 2,2-dimethyl-2H-chromene-6-carbonitrile derivatives, such as reactivity towards nucleophiles, electrophiles, and light, are central to their applications in materials science and organic synthesis. Studies on photochromic properties and reactions under specific conditions (e.g., ultrasound irradiation) offer insights into the versatility and potential applications of these compounds (Chavan et al., 2021).
Scientific Research Applications
Redox Cyclisation Products : Buckle et al. (1992) demonstrated that the reaction of 2-(trifluoroacetyl)pyrrole with trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile produces novel redox cyclisation products, suggesting a general reaction for 2-acylpyrroles (Buckle et al., 1992).
Photochromic Applications : Maggiani et al. (2000) found that dimethyl 6-aryl-2,2-dimethyl-[2H]-chromene-7,8-dicarboxylates show low fading rates and strong resistance to photodegradation, making them promising for use in photochromic applications (Maggiani et al., 2000).
Antibacterial Drugs : A study by Moshafi et al. (2016) on two 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives revealed strong antibacterial effects against M. luteus and B. subtilis, suggesting potential as new antibacterial drugs (Moshafi et al., 2016).
Organic Synthesis : Yamaguchi et al. (1984) showed that acetylchromenes and formylchromenes can be obtained from 2,2-dimethyl-2H-chromenes, with acyl-methoxy-substituted chromenes yielding acylchromenols (Yamaguchi et al., 1984).
Antimicrobial and Antitumor Agents : El-Shaaer (2013) synthesized new 2-oxo-2H-chromene derivatives that showed promising antimicrobial and antitumor properties, with some exhibiting significant antitumor activities in planta (El-Shaaer, 2013).
Catalysis : Rajput and Kaur (2013) found CoFe2O4 nanoparticles to be an efficient, sustainable, stable, and recyclable catalyst for the synthesis of 2-amino-4-(phenyl)-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile (Rajput & Kaur, 2013).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethylchromene-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEQIYMIVRCVAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381262 | |
Record name | 2,2-dimethyl-2H-chromene-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-2H-chromene-6-carbonitrile | |
CAS RN |
33143-29-2 | |
Record name | 2,2-dimethyl-2H-chromene-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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